molecular formula C41H40N2O4 B12813671 Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine

Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine

Cat. No.: B12813671
M. Wt: 624.8 g/mol
InChI Key: YPTNAIDIXCOZAJ-UHFFFAOYSA-N
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Description

Fmoc-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and a 4-methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the stepwise assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of the lysine molecule. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the Mtt group. The process generally includes:

    Fmoc Protection: The alpha-amino group of lysine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Mtt Protection: The epsilon-amino group is then protected by reacting with 4-methyltrityl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of Fmoc-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal; 1% TFA in DCM for Mtt removal.

    Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM).

Major Products:

    Deprotected Lysine: Removal of Fmoc and Mtt groups yields free lysine.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Lys(Mtt)-OH is extensively used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups during the assembly process.

Biology:

    Protein Engineering: The compound is used in the design and synthesis of modified proteins for research purposes, including the study of protein-protein interactions and enzyme functions.

Medicine:

    Drug Development: It is utilized in the synthesis of peptide-based drugs and therapeutic agents, particularly in the development of targeted therapies and vaccines.

Industry:

    Biotechnology: Fmoc-Lys(Mtt)-OH is employed in the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools in various biotechnological applications.

Mechanism of Action

The primary function of Fmoc-Lys(Mtt)-OH in peptide synthesis is to protect the amino groups of lysine during the stepwise assembly of peptides. The Fmoc group protects the alpha-amino group, preventing it from reacting during coupling steps. The Mtt group protects the epsilon-amino group, allowing for selective deprotection and subsequent functionalization or elongation of the peptide chain. The protecting groups are removed under specific conditions, enabling the formation of peptide bonds without unwanted side reactions.

Comparison with Similar Compounds

    Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Mtt)-OH but uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.

    Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for epsilon-amino protection.

    Fmoc-Lys(ivDde)-OH: Uses an ivDde group for epsilon-amino protection.

Uniqueness:

    Selective Deprotection: The Mtt group in Fmoc-Lys(Mtt)-OH allows for selective deprotection under mild acidic conditions, which is advantageous in multi-step peptide synthesis where selective removal of protecting groups is required.

    Stability: The Mtt group provides stability during the synthesis process, reducing the risk of premature deprotection and side reactions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTNAIDIXCOZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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